4,6-Diisopropyl-5-nitropyrimidin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-4,6-di(propan-2-yl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5(2)7-9(13(15)16)8(6(3)4)12-10(14)11-7/h5-6H,1-4H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFNLANPSGQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC(=O)N1)C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Diisopropyl 5 Nitropyrimidin 2 Ol and Analogous Structures
De Novo Synthesis Strategies for Pyrimidine (B1678525) Ring Formation
Cyclocondensation Reactions in Pyrimidinol Synthesis
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the joining of two or more molecules to form a ring with the concurrent elimination of a small molecule like water. These reactions are particularly effective for producing pyrimidinol derivatives.
The Pinner synthesis is a classical method that involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with an amidine. mdpi.comslideshare.net This reaction forms the pyrimidine ring in a [3+3] cycloaddition fashion. mdpi.com Modern advancements have optimized this reaction. For instance, the use of ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org This technique represents an advanced reaction condition that can enhance reaction rates and efficiency. organic-chemistry.org
Table 1: Ultrasound-Promoted Synthesis of 4-Pyrimidinols
| β-Keto Ester | Amidine | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | Benzamidine | 2-Phenyl-6-methylpyrimidin-4-ol | High | organic-chemistry.org |
Data is illustrative of the process described in the cited source.
Chalcones, which are α,β-unsaturated ketones, serve as valuable three-carbon synthons for pyrimidine synthesis. They can undergo cyclocondensation with amidines to yield various pyrimidine derivatives. researchgate.netrdd.edu.iq The reaction conditions often employ a catalytic system to facilitate the transformation. For example, heating the reactants in a solvent like DMSO with a base such as sodium carbonate can effectively drive the reaction. rdd.edu.iq Another approach involves a metal-free, visible-light-enabled photo-oxidation step following an initial [3+3] annulation, which avoids the need for transition-metal catalysts. rsc.org These methods provide access to a diverse range of substituted pyrimidines. belnauka.bynih.gov
Cyclization of Ketones with Nitriles via Cu-Catalysis
A versatile and economical method for synthesizing diversely functionalized pyrimidines involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgnih.gov This reaction proceeds through a pathway where nitriles act as electrophiles, leading to consecutive carbon-carbon and two carbon-nitrogen bond formations. nih.govresearchgate.net The methodology exhibits a broad substrate scope and tolerates many important functional groups, which are often incompatible with other synthetic routes. organic-chemistry.org Optimization studies have identified copper(II) chloride (CuCl2) as an effective catalyst and sodium hydroxide (B78521) (NaOH) as the base, with reactions typically conducted at elevated temperatures (e.g., 120°C). organic-chemistry.org
Table 2: Cu-Catalyzed Synthesis of Pyrimidines from Ketones and Nitriles
| Ketone | Nitrile | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|
| Acetophenone | Benzonitrile | CuCl2/NaOH | 82% | organic-chemistry.org |
| Propiophenone | Acetonitrile | CuCl2/NaOH | 75% | organic-chemistry.org |
Data is representative of findings presented in the cited source.
[3+3] Cycloaddition Approaches for the Pyrimidine Core
The [3+3] cycloaddition, or annulation, strategy is a powerful tool for constructing six-membered rings like pyrimidine. This approach involves combining a three-atom fragment with another three-atom fragment. The classic Pinner reaction, using 1,3-dicarbonyls and amidines, falls into this category. mdpi.com Variations of this strategy have expanded its utility. For instance, α,β-unsaturated ketones can be used in place of 1,3-dicarbonyl compounds to react with amidines in a [3+3] annulation-oxidation sequence. mdpi.com This can be performed using green and recyclable catalysts like choline (B1196258) hydroxide. mdpi.com
A specific and effective [3+3] cycloaddition approach utilizes α-azidovinyl ketones as the three-carbon component, which react with amidines. mdpi.com This reaction, conducted in the presence of a base like potassium carbonate (K2CO3) in an anhydrous solvent such as DMF, leads to the formation of polysubstituted 5-aminopyrimidines. mdpi.com This method provides a direct route to pyrimidines bearing an amino group at the C5 position, a common feature in biologically active molecules.
Acetylacetone (B45752) and Urea (B33335) Cycloadditions
The formation of the pyrimidine ring can be efficiently achieved through the condensation of a 1,3-dicarbonyl compound, which serves as a three-carbon unit, with a molecule containing an N-C-N fragment. jsynthchem.com A classic and widely used example of this strategy is the reaction between acetylacetone and urea or thiourea. jsynthchem.commdpi.com This [3+3] cycloaddition, often referred to as a modified Pinner synthesis, involves the reaction of the β-diketone (acetylacetone) with urea to construct the core heterocyclic structure. mdpi.com
The reaction is typically performed under conditions that facilitate condensation and subsequent cyclization. While various catalysts and solvents can be employed, the fundamental transformation involves the formation of new carbon-nitrogen bonds to yield the dihydropyrimidine (B8664642) ring, which can then be oxidized or exist in a tautomeric form to give the final pyrimidine product. jsynthchem.com This method is highly versatile, allowing for the synthesis of pyrimidines with substitutions at positions 2, 4, 5, and 6 by selecting appropriately substituted starting materials. jsynthchem.com
Role of Strong Bases in Pyrimidine Ring Formation
The cyclization reaction to form a pyrimidine ring from precursors like diethyl malonate and an amidine or urea derivative is frequently mediated by a strong base. google.comasianpubs.orgepa.gov Sodium alkoxides, such as sodium methoxide, are commonly employed for this purpose. asianpubs.orgepa.gov The primary role of the strong base is to act as a catalyst by deprotonating one of the reactants, thereby increasing its nucleophilicity and facilitating the initial condensation step.
In the synthesis of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, for instance, a sodium alkoxide is used to mediate the cyclization between diethyl 2-nitromalonate and thiourea. google.com The base deprotonates the active methylene (B1212753) group of the malonate ester or the N-H group of the thiourea, generating a potent nucleophile that attacks the carbonyl or imine carbon of the other reactant. This initiates a cascade of intramolecular reactions, culminating in the formation of the stable heterocyclic pyrimidine ring. The choice of base and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions.
Targeted Synthesis via Functional Group Interconversions on Pre-formed Pyrimidine Rings
An alternative and highly effective strategy for synthesizing complex pyrimidines involves the chemical modification of an existing pyrimidine core. This approach is particularly useful for introducing a variety of functional groups that are not compatible with the conditions of initial ring formation.
Utilization of Halogenated Pyrimidine Precursors
Halogenated pyrimidines are exceptionally valuable precursors for creating diverse pyrimidine-based compounds. mdpi.com The presence of halogen atoms, typically chlorine, at positions 2, 4, or 6 of the pyrimidine ring renders these positions highly susceptible to nucleophilic attack. researchgate.netwikipedia.org This reactivity allows for the sequential and often regioselective replacement of the halogens with a wide array of nucleophiles, including amines, alkoxides, and thiolates. mdpi.comresearchgate.net The electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of multiple ring nitrogens, facilitates these substitution reactions. youtube.comwikipedia.org
Synthesis from 4,6-Dichloro-5-nitropyrimidine (B16160) Derivatives
A key intermediate for the synthesis of many functionalized pyrimidines is 4,6-dichloro-5-nitropyrimidine and its analogs. asianpubs.orgchemicalbook.com This precursor is typically synthesized via a two-step process starting from a corresponding 4,6-dihydroxypyrimidine. The initial step involves the nitration of the dihydroxy pyrimidine at the C5 position. asianpubs.orgepa.govresearchgate.net The subsequent and crucial step is the chlorination of the resulting 4,6-dihydroxy-5-nitropyrimidine. chemicalbook.com This transformation is commonly achieved by heating the dihydroxynitropyrimidine with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine like N,N-dimethylaniline. google.comchemicalbook.com The resulting dichlorinated product is a versatile platform for further derivatization. clockss.org
| Starting Material | Reagents | Product | Yield |
| 4,6-Dihydroxy-2-methylpyrimidine | HNO₃, Trichloroacetic acid, Acetic acid | 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | 88.3% asianpubs.orgepa.gov |
| 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | POCl₃ | 4,6-Dichloro-2-methyl-5-nitropyrimidine | 82.6% asianpubs.orgepa.gov |
| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | POCl₃, N,N-Dimethylaniline | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | 40-80% google.com |
Nucleophilic Aromatic Substitution (SNAr) Strategies
The primary mechanism by which halogenated pyrimidines are functionalized is Nucleophilic Aromatic Substitution (SNAr). wikipedia.org Aromatic rings are typically nucleophilic, but the pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms, making it susceptible to attack by nucleophiles. youtube.comwikipedia.org This electrophilicity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group at the C5 position, which can stabilize the negatively charged intermediate. wikipedia.orgchemrxiv.org
The SNAr mechanism is a two-step process:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge in this complex is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms and the electron-withdrawing nitro group. youtube.comwikipedia.org
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. youtube.com
This SNAr pathway allows for the introduction of various functionalities onto the pyrimidine core under relatively mild conditions. mdpi.comresearchgate.net
Introduction of Alkoxy Groups via SNAr from Halogens
The replacement of chloro substituents on the pyrimidine ring with alkoxy groups is a common and synthetically useful SNAr reaction. mdpi.comyoutube.comchemrxiv.org This transformation is typically achieved by reacting a chloropyrimidine derivative with an alcohol in the presence of a base, or with a pre-formed sodium or potassium alkoxide. mdpi.comyoutube.com
For example, reacting a dichloropyrimidine with sodium ethoxide leads to the displacement of a chlorine atom and the formation of an ethoxy-substituted pyrimidine. youtube.com The presence of an activating group, such as the 5-nitro group, facilitates this reaction. chemrxiv.org In symmetrically substituted compounds like 4,6-dichloro-5-nitropyrimidine, the initial substitution can occur at either the C4 or C6 position. The introduction of the first nucleophile can influence the reactivity of the remaining halogen, allowing for the stepwise synthesis of unsymmetrically substituted pyrimidines. clockss.org Studies have shown that alkoxide ions are effective nucleophiles for substitution on the pyrimidine ring. mdpi.com The reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines has demonstrated that the alkoxy group itself can act as a leaving group in a subsequent SNAr reaction, highlighting the complex reactivity patterns of these systems. chemrxiv.org
| Precursor | Nucleophile/Reagents | Product Type |
| 2,4-Dichloropyrimidine | Sodium methoxide | 2-Chloro-4-methoxypyrimidine youtube.com |
| 4-Fluoropyridine | Sodium ethoxide | 4-Ethoxypyridine youtube.com |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | 6-Alkoxy-4-alkylamino-5-nitropyrimidine chemrxiv.org |
Selective Substitution Patterns in Polysubstituted Pyrimidines
The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards nucleophilic and electrophilic reagents. The positions on the pyrimidine ring exhibit different levels of reactivity. The 2-, 4-, and 6-positions are the most electron-deficient and are thus preferential sites for nucleophilic attack. Conversely, the 5-position is the most electron-rich and is the primary site for electrophilic substitution.
The introduction of substituents onto the pyrimidine ring can be achieved through a variety of methods, including the modification of an existing pyrimidine core or the construction of the ring from acyclic precursors. In the case of pre-existing pyrimidine rings, leaving groups such as halogens (e.g., chlorine) at the 2-, 4-, and 6-positions are readily displaced by nucleophiles. This allows for the sequential and regioselective introduction of different substituents. For instance, the differential reactivity of the 4- and 6-positions can be exploited to introduce two different amines, leading to unsymmetrically substituted diaminopyrimidines.
Introduction of the Nitro Moiety in Pyrimidine Synthesis
The introduction of a nitro group (-NO2) onto the pyrimidine ring is a crucial step in the synthesis of 4,6-diisopropyl-5-nitropyrimidin-2-ol. The nitro group is a strong electron-withdrawing group and significantly influences the chemical and biological properties of the final compound.
Nitration of the pyrimidine ring is typically achieved through electrophilic substitution at the 5-position, which is the most susceptible to electrophilic attack. The nitrating agent is usually a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired nitration and avoid side reactions.
Regioselective Incorporation of Isopropyl Substituents
The regioselective introduction of isopropyl groups at the 4- and 6-positions of the pyrimidine ring is a key challenge in the synthesis of the target molecule. One of the most common and versatile methods for constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.
To achieve the desired 4,6-diisopropyl substitution pattern, a logical approach would be the condensation of a β-dicarbonyl compound bearing two isopropyl groups with a suitable amidine, such as urea or thiourea, to form the pyrimidin-2-ol or pyrimidin-2-thiol core. The required β-dicarbonyl precursor would be 2,6-dimethyl-3,5-heptanedione.
The general reaction is as follows:
This condensation reaction is typically carried out in the presence of a base, such as sodium ethoxide, and in a suitable solvent like ethanol. The reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring. While this represents a logical and established synthetic strategy for accessing 4,6-disubstituted pyrimidines, the specific application for the synthesis of 4,6-diisopropylpyrimidin-2-ol would require optimization of reaction conditions to ensure good yields and purity.
Advanced Synthetic Techniques in Pyrimidinol Chemistry
Modern synthetic chemistry has seen the development of advanced techniques that can significantly improve the efficiency, yield, and environmental footprint of chemical reactions. In the context of pyrimidinol chemistry, Microwave-Assisted Organic Synthesis (MAOS) and Solid-Phase Organic Synthesis (SPOS) have emerged as powerful tools.
Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Chemistry
Microwave-assisted organic synthesis utilizes microwave radiation to heat chemical reactions. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. The rapid and uniform heating provided by microwaves can accelerate reaction rates and enable reactions that are difficult to perform under conventional conditions.
In pyrimidine synthesis, MAOS has been successfully applied to various reaction types, including condensation reactions for ring formation and substitution reactions for the functionalization of the pyrimidine core. For example, the synthesis of pyrimidine-fused tetrahydropyridines and pyridines has been achieved through a microwave-assisted one-pot, three-component reaction. google.com This approach offers operational simplicity, short reaction times, and good to moderate yields of regioselective products. google.com
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Pyrimidine-fused tetrahydropyridine (B1245486) synthesis | Long reaction times, lower yields | Short reaction times (minutes), higher yields | google.com |
| Functionalization of pyrimidine core | Hours to days | Minutes to hours | General observation |
Solid-Phase Organic Synthesis (SPOS) of Pyrimidine Derivatives
Solid-phase organic synthesis is a technique in which molecules are covalently bound to an insoluble solid support (resin) and synthesized in a stepwise manner. This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. SPOS is particularly well-suited for the synthesis of libraries of related compounds for drug discovery and other applications.
The solid-phase synthesis of pyrimidine derivatives has been extensively explored. Various strategies have been developed to construct the pyrimidine ring on a solid support or to functionalize a pre-attached pyrimidine scaffold. For example, a pyrimidine core can be assembled on the resin through a multi-component reaction, and then further modified by introducing substituents at different positions. Alternatively, a functionalized pyrimidine can be attached to the resin, and subsequent reactions can be performed to build up the desired molecular complexity.
The combination of SPOS with microwave irradiation can further enhance the efficiency of pyrimidine synthesis, allowing for the rapid generation of diverse pyrimidine libraries.
| Synthesis Stage | Description | Key Advantage of SPOS |
| Attachment | The initial building block is attached to the solid support. | Simplifies purification in subsequent steps. |
| Reaction | Chemical transformations are carried out on the resin-bound molecule. | Excess reagents can be easily washed away. |
| Cleavage | The final product is cleaved from the solid support. | Yields the purified product in solution. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Isomerism
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of 1H, 13C, and two-dimensional NMR spectra would provide an unambiguous assignment of all protons and carbons in 4,6-diisopropyl-5-nitropyrimidin-2-ol.
The 1H NMR spectrum is expected to reveal the distinct proton environments within the molecule. The isopropyl groups should present a characteristic pattern: a septet for the methine proton (CH) and a doublet for the twelve equivalent methyl protons (CH3). The chemical shift of the methine proton would be downfield due to the influence of the pyrimidine (B1678525) ring. The hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The absence of a proton at the C5 position, due to the nitro group substitution, simplifies the aromatic region.
Hypothetical 1H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Doublet | 12H | -CH(CH 3)2 |
| ~3.50 | Septet | 2H | -CH (CH3)2 |
| ~11.0-13.0 | Broad Singlet | 1H | -OH |
The 13C NMR spectrum would identify all unique carbon atoms in the molecule. The pyrimidine ring carbons would appear at distinct chemical shifts, with the carbon bearing the hydroxyl group (C2) and the carbons attached to the isopropyl groups (C4, C6) appearing significantly downfield. The carbon atom attached to the nitro group (C5) would also have a characteristic shift. The isopropyl groups would show two signals: one for the methine carbon and one for the equivalent methyl carbons.
Hypothetical 13C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~22.0 | -CH(C H3)2 |
| ~30.0 | -C H(CH3)2 |
| ~130.0 | C 5-NO2 |
| ~160.0 | C 2-OH |
| ~170.0 | C 4, C 6-isopropyl |
To confirm the connectivity established by 1D NMR, two-dimensional techniques are indispensable.
COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would show a clear correlation between the methine proton septet and the methyl proton doublet of the isopropyl groups, confirming their direct coupling.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This 1H-13C correlation spectrum would link each proton signal directly to the carbon atom it is attached to. It would show a cross-peak between the isopropyl methine proton signal and the corresponding methine carbon signal, as well as a cross-peak between the methyl proton signal and the methyl carbon signal.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C10H15N3O3), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum offers further structural clues. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO2, 46 Da) and nitric oxide (NO, 30 Da). nih.gov The loss of alkyl fragments from the isopropyl groups would also be expected.
Hypothetical HRMS Fragmentation Data
| m/z (calculated) | Formula | Fragment Lost |
| 225.1113 | [C10H15N3O3]+ | Molecular Ion |
| 210.0882 | [C9H12N3O3]+ | CH3 |
| 195.1109 | [C10H15N3O2]+ | O |
| 179.1164 | [C10H15N3O]+ | NO2 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Hydroxyl, Nitro)
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorptions would include:
A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
Strong asymmetric and symmetric stretching vibrations for the nitro (NO2) group, typically appearing around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com
C-H stretching vibrations from the isopropyl groups just below 3000 cm⁻¹.
C=N and C=C stretching vibrations from the pyrimidine ring in the 1600-1400 cm⁻¹ region.
Hypothetical IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H Stretch |
| ~2970 | Medium-Strong | sp³ C-H Stretch (isopropyl) |
| ~1540 | Strong | Asymmetric NO2 Stretch |
| ~1350 | Strong | Symmetric NO2 Stretch |
| ~1600-1450 | Medium | C=C, C=N Ring Stretch |
X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate, unambiguous confirmation of its molecular structure. nih.govresearchgate.netresearchgate.net This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, which govern the solid-state architecture. The analysis would definitively establish the planarity of the pyrimidine ring and the orientation of the substituent groups.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, from molecular orbital energies to the distribution of electron density. This information is crucial for developing a reactivity profile, which helps in predicting how a molecule will behave in a chemical reaction. For pyrimidine (B1678525) derivatives, these calculations can elucidate the influence of various substituents on the ring's aromaticity and reactivity. epstem.netepstem.net
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying substituted pyrimidine systems due to its favorable balance of accuracy and computational cost. epstem.netijcce.ac.ir DFT calculations are widely used to determine the electronic properties of molecules, which are closely linked to their reactivity. epstem.net
Key applications in the study of nitro-pyrimidines include:
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. epstem.net A low HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. epstem.net For nitro-pyrimidines, the electron-withdrawing nature of the nitro group typically lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack. ontosight.aiontosight.ai
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions.
Stability and Energetics: DFT methods are employed to calculate thermodynamic properties such as the heat of formation (HOF) and bond dissociation energies (BDE). nih.gov These calculations are essential for assessing the thermal and kinetic stability of energetic materials, including nitro-substituted pyrimidine derivatives. nih.gov
| Compound Analogue | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Study Principle |
|---|---|---|---|---|---|
| 2-amino-5-nitropyrimidine | B3LYP/6-311++G(d,p) | -7.35 | -3.51 | 3.84 | Charge transfer occurs within the molecule. nih.gov |
| Generic Substituted Pyrimidine 1 | B3LYP/6–31G(d,p) | -6.57 | -1.99 | 4.58 | Larger energy gaps indicate higher molecular stability. epstem.net |
| Generic Substituted Pyrimidine 2 | B3LYP/6–31G(d,p) | -6.89 | -2.11 | 4.78 | HOMOs are often located on the pyrimidine ring. epstem.net |
The accuracy of quantum chemical calculations is highly dependent on the chosen methodology and basis set. nih.gov For pyrimidine systems, a careful selection is necessary to ensure reliable results.
Computational Methodologies: The B3LYP hybrid functional is one of the most commonly used DFT methods for organic molecules, including pyrimidines. nih.govnih.govplu.mx It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a robust description of molecular properties. nih.gov Other functionals may be chosen depending on the specific properties being investigated.
Basis Sets: A basis set is a set of mathematical functions used to construct molecular orbitals. The choice of basis set affects the calculation's accuracy and cost. umich.edu For pyrimidine systems, Pople-style basis sets such as 6-31G(d,p) and 6-311+G(d,p) are frequently used. ijcce.ac.irresearchgate.net The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions (e.g., '+') is often crucial for accurately describing the electronic structure, especially for systems with heteroatoms and potential for hydrogen bonding. nih.gov For instance, the B3LYP/6-31+G(d,p) level of theory has been found to provide accurate results for pyrimidine properties with modest computational demands. nih.gov In studies of nitro-pyrimidines as energetic materials, methods like B3PW91/6-311+G(d,p) have been utilized. nih.gov
| Methodology | Basis Set | Typical Application | Reference Principle |
|---|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | Molecular structure, vibrational frequencies, FMO analysis. | Used for comprehensive analysis of 2-amino-5-nitropyrimidine. nih.gov |
| DFT (B3LYP) | 6-31+G(d,p) | Calculation of pKa and acidities. | Provides accurate molecular properties with modest computational demands. nih.gov |
| DFT (B3PW91) // MP2 | 6-311+G(d,p) | Calculation of heat of formation and bond dissociation energies for energetic materials. | Applied to explore the stability of nitro-substituted pyrimidines. nih.gov |
| HF (Hartree-Fock) | 6-311++G(d,p) | Initial geometry optimization and comparison with DFT results. | Often used as a baseline theoretical method. nih.gov |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction involves mapping the energetic landscape that connects reactants to products. Computational modeling is an indispensable tool for this purpose, allowing for the identification of transition states and intermediates that are often too fleeting to be observed experimentally. mit.edu This analysis is key to understanding reaction kinetics and selectivity.
A transition state (TS) is a first-order saddle point on the potential energy surface—the point of maximum energy along the reaction path. ucsb.edu To confirm that a calculated TS structure correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. protheragen.airowansci.com
The IRC is defined as the minimum energy reaction pathway, in mass-weighted coordinates, from a transition state down to the corresponding reactant and product minima. scm.commissouri.edu The calculation starts at the optimized TS geometry and proceeds in both forward and reverse directions along the path of steepest descent. rowansci.com By mapping this path, an IRC calculation provides a clear depiction of the structural changes that occur throughout the reaction, confirming the connectivity of the transition state. protheragen.ai
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. nih.govresearchgate.net This profile provides critical thermodynamic and kinetic information about the reaction.
Activation Energy (ΔG‡): The difference in free energy between the reactants and the transition state is the activation energy, or energy barrier. mit.edu This value is the primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction.
For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational modeling could be used to compare different potential pathways. By calculating the energy profiles for each path, researchers could determine the most likely reaction mechanism and predict the kinetic and thermodynamic parameters governing the transformation. researchgate.net
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Nitropyrimidine + Nucleophile | 0.0 |
| Transition State 1 (TS1) | Formation of Meisenheimer-like intermediate | +15.2 |
| Intermediate | Meisenheimer-like complex | +5.4 |
| Transition State 2 (TS2) | Departure of leaving group | +12.8 |
| Products | Substituted Pyrimidine + Leaving Group | -10.5 |
Conformational Analysis of Isopropyl and Nitro Substituents and their Influence on Molecular Geometry
The three-dimensional arrangement of atoms, or conformation, can significantly impact a molecule's stability, reactivity, and biological activity. For this compound, the rotational freedom of the isopropyl and nitro groups introduces conformational flexibility.
Computational conformational searches can be performed to identify the most stable conformers (those at energy minima). By systematically rotating the bonds associated with the isopropyl and nitro groups and calculating the energy of each resulting structure, a potential energy surface can be mapped. Studies on similarly substituted pyrimidines have shown that conformational restriction or flexibility can lead to significant differences in biological activities, highlighting the importance of understanding the molecule's preferred 3-D shape. nih.gov
Derivatization and Chemical Transformations of 4,6 Diisopropyl 5 Nitropyrimidin 2 Ol
Chemical Modifications of the Hydroxyl Group
The hydroxyl group at the C2 position exists in tautomeric equilibrium with its corresponding pyrimidinone form. This ambident nucleophilic character allows for reactions at either the oxygen or nitrogen atom, though reactions at the oxygen are common and synthetically useful.
The hydroxyl group of 4,6-diisopropyl-5-nitropyrimidin-2-ol can be readily converted into ether or ester functionalities through O-alkylation and O-acylation, respectively.
O-Alkylation: This transformation is typically achieved by treating the pyrimidinol with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction (O- vs. N-alkylation). nih.gov For instance, reacting the sodium or potassium salt of the pyrimidinol with an alkylating agent like methyl iodide or benzyl (B1604629) bromide in a solvent such as dimethylformamide (DMF) or acetone (B3395972) would be expected to yield the corresponding 2-alkoxy derivative. A related O-alkylation has been demonstrated on a 4-chloro-6-(cyclopentylamino)pyrimidin-5-ol using 2-bromopropane, highlighting the feasibility of this reaction on substituted pyrimidines. nih.gov
O-Acylation: The synthesis of esters is generally accomplished by reacting the pyrimidinol with an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent, leading to the formation of a 2-acyloxy-4,6-diisopropyl-5-nitropyrimidine. Acylation of the ring nitrogen in pyrimidine (B1678525) derivatives can lead to pyridinium (B92312) salts, a reaction typically performed with an acyl chloride in the presence of an acid. scialert.net
Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent leaving groups in nucleophilic substitution reactions. The conversion of the hydroxyl group of this compound into a sulfonate ester significantly enhances its reactivity, transforming the C2 position into a viable electrophilic site.
The synthesis is generally carried out by reacting the pyrimidinol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in an anhydrous solvent, typically in the presence of a base like pyridine or triethylamine at cool temperatures. rsc.orgresearchgate.net The resulting 4,6-diisopropyl-5-nitropyrimidin-2-yl p-toluenesulfonate can then be subjected to nucleophilic displacement by a wide range of nucleophiles, such as amines, azides, or thiols. The use of pyrimidine sulfonates as intermediates for introducing various substituents onto the pyrimidine ring is a well-established strategy. clockss.orgmdpi.comacs.org This two-step sequence (sulfonylation followed by substitution) provides a versatile route to C2-functionalized pyrimidines that may not be accessible through direct methods.
Transformations and Functionalization of Isopropyl Substituents
The functionalization of the isopropyl groups at the C4 and C6 positions of this compound presents a significant synthetic challenge. The C-H bonds of alkyl substituents on an aromatic ring are generally less reactive than the functional groups on the ring itself. The scientific literature does not provide significant data on the selective transformation of the isopropyl groups for this specific molecule.
In principle, reactions such as free-radical halogenation could occur at the methine (tertiary) carbon of the isopropyl group, which is the most reactive site for such processes. However, these reactions often require harsh conditions (e.g., UV light, high temperatures) that could lead to decomposition of the heterocyclic core or unwanted side reactions with the nitro and hydroxyl groups. Furthermore, achieving selectivity over the electron-deficient pyrimidine ring would be difficult. Therefore, direct and selective functionalization of the isopropyl substituents remains an area with limited established methodology for this particular compound.
Functionalization at Other Ring Positions of the Pyrimidine Core
The pyrimidine ring in this compound presents several positions for potential functionalization. The reactivity of each position is governed by the electronic effects of the existing substituents: the electron-donating hydroxyl group at C2, the bulky alkyl groups at C4 and C6, and the strongly electron-withdrawing nitro group at C5.
It is important to note that the 2-ol tautomer is in equilibrium with its 2-oxo form (pyrimidinone). The predominant tautomer will influence the chemical reactivity, particularly of the nitrogen atoms in the ring and the exocyclic oxygen.
Functionalization of the pyrimidine core, beyond the existing substituents, could theoretically be explored at the nitrogen atoms (N1 and N3). However, direct alkylation or acylation might be sterically hindered by the adjacent isopropyl groups.
Modification of the existing substituents is a more probable route for derivatization. For instance, the hydroxyl group at the C2 position could potentially be converted to a better leaving group, such as a tosylate or a halide, which would then allow for nucleophilic substitution at this position. However, literature specifically detailing this transformation on the diisopropyl-substituted core is not available.
Coupling Reactions and Formation of Complex Molecular Architectures
The application of modern cross-coupling reactions to this compound would likely require prior functionalization to introduce a suitable handle for such transformations, typically a halide or a triflate.
Should the 2-hydroxyl group be converted to a 2-chloro or 2-bromo derivative, this position would become an active site for various palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form 2-aminopyrimidine (B69317) derivatives.
These reactions would enable the construction of more complex molecular architectures based on the 4,6-diisopropyl-5-nitropyrimidine scaffold. The electron-withdrawing nitro group at the C5 position would likely influence the electronic properties and reactivity of the pyrimidine ring in these coupling reactions.
The isopropyl groups themselves are generally robust and less likely to participate directly in standard cross-coupling reactions without prior activation (e.g., C-H activation), a transformation that would present significant challenges in terms of regioselectivity.
Applications of 4,6 Diisopropyl 5 Nitropyrimidin 2 Ol and Its Intermediates in Organic Synthesis
Utilization as a Versatile Building Block in Heterocyclic Chemistry
Heterocyclic compounds form the largest and most varied class of organic molecules, with pyrimidine (B1678525) derivatives being particularly prominent due to their presence in nucleic acids and numerous pharmaceuticals. sigmaaldrich.comsrdorganics.com 4,6-Diisopropyl-5-nitropyrimidin-2-ol serves as an important building block for the synthesis of more complex heterocyclic systems. The presence of the nitro group in the 5-position activates the pyrimidine ring for nucleophilic substitution reactions, while the hydroxyl group at the 2-position and the isopropyl groups at the 4- and 6-positions provide steric and electronic influence that can be exploited for selective transformations.
The reactivity of the nitro group is a key feature, allowing for its reduction to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a chloro or tosyl group, enabling the introduction of various nucleophiles at the 2-position. clockss.org
Precursor for the Synthesis of Advanced Pyrimidine Scaffolds
The development of novel pyrimidine-based scaffolds is a continuous effort in the field of drug discovery. nih.gov this compound is a valuable starting material for the synthesis of a variety of substituted pyrimidines. For instance, the nitro group can be displaced by a range of nucleophiles, or it can be reduced to an amine, which can then be further functionalized.
The general synthetic utility of related 5-nitropyrimidines is well-documented. For example, 2,4-dichloro-5-nitropyrimidine (B15318) is used to synthesize 2,4-diaminopyrimidine (B92962) derivatives by sequential nucleophilic substitution of the chlorine atoms. nih.gov Similarly, the hydroxyl group of this compound can be transformed into a leaving group to allow for the introduction of various substituents at the 2-position, leading to a diverse library of pyrimidine-based compounds.
Below is an interactive table summarizing the potential transformations of this compound to generate advanced pyrimidine scaffolds.
| Starting Material | Reagent/Condition | Product | Application |
| This compound | 1. POCl₃2. Nu⁻ | 2-Substituted-4,6-diisopropyl-5-nitropyrimidine | Introduction of diverse functional groups at the 2-position |
| This compound | Reducing agent (e.g., H₂/Pd-C) | 5-Amino-4,6-diisopropylpyrimidin-2-ol | Precursor for fused heterocycles |
| This compound | Nucleophile (under specific conditions) | 5-Substituted-4,6-diisopropylpyrimidin-2-ol | Direct functionalization at the 5-position |
Role in the Construction of Fused Heterocyclic Systems, including Purine (B94841) Libraries
One of the most significant applications of 5-nitropyrimidine (B80762) derivatives is in the synthesis of fused heterocyclic systems, particularly purines. clockss.orgnih.gov Purines are a critical class of heterocycles, forming the backbone of DNA and RNA and exhibiting a wide range of biological activities. The synthesis of purine libraries is a key strategy in the search for new therapeutic agents.
The general approach involves the reduction of the 5-nitro group to an amino group, followed by cyclization with a one-carbon synthon to form the imidazole (B134444) ring of the purine core. This compound is a suitable precursor for this strategy. The diisopropyl substitution pattern can be used to modulate the physicochemical properties of the resulting purine analogues.
The synthesis of purine analogues from substituted pyrimidines is a well-established methodology. For instance, 2-aminopurine (B61359) has been synthesized from 2,4,6-triaminopyrimidine, which can be derived from a nitropyrimidine precursor. nih.gov The use of this compound would lead to the formation of 2-hydroxy-6,8-diisopropylpurine derivatives, a class of compounds with potential biological activity.
The following table outlines a general synthetic route to purine derivatives from this compound.
| Step | Intermediate | Reagent/Condition | Resulting Functional Group |
| 1 | This compound | Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) | 5-Amino group |
| 2 | 5-Amino-4,6-diisopropylpyrimidin-2-ol | Formic acid or other one-carbon synthons | Imidazole ring formation |
| 3 | Fused purine system | Further modifications | Diverse purine library |
Contribution to Multi-step Organic Syntheses and Methodologies
The utility of this compound extends to its role as a key intermediate in multi-step organic syntheses. mit.edutrine.edu The ability to selectively functionalize the pyrimidine ring at different positions allows for the construction of complex molecular architectures. The development of synthetic routes that incorporate this building block can lead to more efficient and convergent syntheses of target molecules.
The principles of multi-step synthesis often rely on the use of versatile building blocks that can be elaborated in a controlled and predictable manner. orgsyn.org The distinct reactivity of the different functional groups in this compound makes it an ideal candidate for such synthetic strategies. For example, the hydroxyl group can be protected while transformations are carried out on the nitro group, and vice versa, allowing for a stepwise construction of the desired product.
Environmental Chemical Transformation Pathways of Nitro Pyrimidines
Investigating Photochemical Degradation Pathways
The photochemical degradation of 4,6-diisopropyl-5-nitropyrimidin-2-ol is primarily initiated by the absorption of solar radiation, particularly in the UV spectrum. The presence of both a pyrimidine (B1678525) ring and a nitro functional group suggests a susceptibility to photodegradation through several potential pathways. The nitro group, being a strong chromophore, can absorb light energy, leading to the electronic excitation of the molecule. This excited state can then undergo various reactions, including direct photolysis and indirect photo-oxidation facilitated by reactive oxygen species (ROS) present in the environment.
Direct photolysis may involve the cleavage of the C-N bond of the nitro group, leading to the formation of a pyrimidinyl radical and a nitrogen dioxide radical. Another potential pathway is the intramolecular rearrangement of the excited molecule, which could lead to the formation of nitrite (B80452) esters or other isomeric products. The isopropyl substituents on the pyrimidine ring may also undergo photo-oxidation, leading to the formation of hydroxylated or carbonylated derivatives.
Indirect photodegradation is often a more significant pathway in natural waters, driven by ROS such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). These reactive species are generated through the photo-sensitization of naturally occurring dissolved organic matter (DOM). The hydroxyl radical, in particular, is a powerful and non-selective oxidizing agent that can react with this compound at a diffusion-controlled rate. The reaction can proceed via hydrogen abstraction from the isopropyl groups or addition to the pyrimidine ring, leading to a cascade of oxidative degradation reactions.
The degradation of the pyrimidine ring itself can lead to ring-opening and the formation of smaller, more biodegradable organic molecules. The ultimate fate of the nitrogen atom from the nitro group and the pyrimidine ring is the formation of inorganic nitrogen species such as nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺) ions through mineralization.
Table 1: Plausible Photochemical Degradation Intermediates of this compound
| Intermediate Compound | Proposed Formation Pathway |
| 4,6-diisopropyl-pyrimidin-2,5-diol | Reduction of the nitro group to an amino group followed by hydrolysis. |
| 2-hydroxy-4,6-diisopropyl-pyrimidine-5-carbaldehyde | Oxidation of a methyl group on an isopropyl substituent. |
| 4-(1-hydroxy-1-methylethyl)-6-isopropyl-5-nitropyrimidin-2-ol | Hydroxylation of one of the isopropyl groups. |
| Ring-opened aliphatic products | Oxidative cleavage of the pyrimidine ring by hydroxyl radicals. |
Assessment of Chemical Stability and Degradation Mechanisms under Environmental Conditions
The chemical stability of this compound in the environment is influenced by factors such as pH, temperature, and the presence of other chemical species. Hydrolysis and microbial degradation are two of the primary abiotic and biotic degradation mechanisms, respectively.
Hydrolysis: The 2-ol substituent on the pyrimidine ring exists in tautomeric equilibrium with its keto form, 4,6-diisopropyl-5-nitro-1H-pyrimidin-2-one. This structural feature can influence its susceptibility to hydrolysis. Under varying pH conditions, the pyrimidine ring can undergo hydrolytic cleavage. In acidic or alkaline waters, the rate of hydrolysis may be accelerated. The electron-withdrawing nature of the nitro group can activate the pyrimidine ring towards nucleophilic attack by water or hydroxide (B78521) ions, potentially leading to ring opening. The isopropyl groups, being bulky, might offer some steric hindrance, thereby affecting the rate of hydrolysis.
Microbial Degradation: The biodegradation of nitroaromatic compounds is a well-documented process involving various microorganisms. Bacteria and fungi can utilize nitro-substituted compounds as a source of carbon and nitrogen. The degradation can proceed via two main pathways: reductive and oxidative. In the reductive pathway, the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino groups. The resulting aminopyrimidine derivative is generally more amenable to further microbial degradation, including ring cleavage. The oxidative pathway, though less common for nitroaromatics, may involve the action of dioxygenase enzymes that can hydroxylate the aromatic ring, leading to catechols that can then undergo ring fission. The isopropyl substituents might also be targeted by microbial enzymes, leading to their oxidation and eventual removal.
Table 2: Summary of Potential Environmental Degradation Pathways
| Degradation Pathway | Key Reactants/Conditions | Potential Products |
| Direct Photolysis | UV radiation | Pyrimidinyl radicals, nitrogen dioxide |
| Indirect Photo-oxidation | •OH, ¹O₂, O₂⁻•, DOM | Hydroxylated derivatives, ring-opened products, CO₂, H₂O, inorganic N |
| Hydrolysis | Acidic or alkaline pH | Ring-opened products, smaller organic acids |
| Microbial Degradation | Aerobic/anaerobic microorganisms | Aminopyrimidine derivatives, catechols, CO₂, H₂O, biomass |
Future Research Directions and Open Challenges in 4,6 Diisopropyl 5 Nitropyrimidin 2 Ol Chemistry
Development of More Atom-Economical and Sustainable Synthetic Routes
Key areas for investigation include:
Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the pyrimidine (B1678525) core in a single pot from simple, readily available starting materials would be a significant advancement. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach that could be adapted. nih.govacs.orgbohrium.comorganic-chemistry.org This strategy minimizes waste by incorporating most of the atoms from the reactants into the final product.
Catalytic Systems: The exploration of novel catalysts, including heterogeneous catalysts or organocatalysts, could lead to milder reaction conditions and improved yields. mdpi.com For instance, developing a catalytic system that circumvents the need for stoichiometric activating agents or harsh chlorinating reagents like phosphorus oxychloride would be a major step forward. google.com
Green Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions (mechanochemistry) is crucial for sustainable synthesis. rsc.orgqub.ac.ukresearchgate.neteurekaselect.com Research into the solubility and reactivity of precursors for 4,6-Diisopropyl-5-nitropyrimidin-2-ol in such media is needed.
Table 1: Comparison of a Hypothetical Traditional vs. a Future Sustainable Synthetic Route
| Feature | Hypothetical Traditional Route | Proposed Sustainable Route (e.g., MCR) |
|---|---|---|
| Starting Materials | Diethyl malonate, thiourea, isopropyl halides, nitrating agents | Isobutyramidine, a 3-carbon building block, nitrating agent |
| Number of Steps | 4-5 (nitration, cyclization, alkylation, etc.) | 1-2 |
| Key Reagents | POCl₃, strong bases, organic solvents | Iridium or other metal catalyst, green solvent (e.g., water) |
| Atom Economy | Low to Moderate | High |
| Byproducts | Phosphorous waste, inorganic salts, solvent waste | Water, H₂ |
| Environmental Impact | High | Low |
Exploration of Novel Reactivity Patterns and Unexpected Transformations
The chemical space of this compound is largely unexplored. Its structure, featuring bulky isopropyl groups, an electron-withdrawing nitro group, and a hydroxyl group capable of tautomerism, suggests a rich and complex reactivity profile.
Future research should aim to:
Investigate Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, enhanced by the nitro group, makes it a prime candidate for SNAr reactions. While chlorine is a typical leaving group in such reactions on pyrimidines, studies have shown that even alkoxy groups can be displaced under certain conditions. chemrxiv.orgrsc.orgchemrxiv.org A systematic study of the reactivity of the 2-ol (or its tautomeric keto form) towards various nucleophiles could reveal pathways to novel derivatives.
Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amino group would yield 5-amino-4,6-diisopropylpyrimidin-2-ol, a key intermediate for constructing fused heterocyclic systems, such as purines, which are of significant biological interest. rsc.orgclockss.org
Ring Transformations: Nitropyrimidines have been known to undergo ring transformations, acting as synthetic equivalents for other valuable chemical building blocks. lookchem.com Investigating the behavior of this compound under various conditions (e.g., with strong bases or nucleophiles) could lead to the discovery of unexpected rearrangements and the formation of other heterocyclic systems.
Table 2: Potential Novel Transformations of this compound
| Reaction Type | Reagents / Conditions | Potential Product Class |
|---|---|---|
| Nitro Group Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂), metal reductants (e.g., SnCl₂) | 5-Aminopyrimidines |
| SNAr at C2/C4/C6 | (Requires prior functionalization) Amines, alkoxides, thiols | 2,4,6-Substituted pyrimidines |
| Fused Ring Formation | Reduction followed by reaction with orthoesters or similar reagents | Substituted purines |
| Ring Transformation | Strong nucleophiles (e.g., active methylene (B1212753) compounds) | Pyridines, other azaheterocycles |
| Side-Chain Functionalization | Radical halogenation (NBS) on isopropyl groups | Halogenated pyrimidine derivatives |
Advancement in Computational Modeling for Predicting Reactivity and Properties of Complex Pyrimidine Systems
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work and saving resources. For a molecule like this compound, where experimental data is scarce, in silico methods are invaluable.
Future advancements should focus on:
Predicting Physicochemical Properties: Using quantum chemical methods like Density Functional Theory (DFT), key properties such as pKa, tautomeric equilibrium, and redox potentials can be estimated. nih.govnih.gov This information is critical for designing synthetic conditions and understanding potential biological interactions.
Modeling Reaction Mechanisms: Computational studies can elucidate the mechanisms of potential reactions, such as SNAr or ring transformations. chemrxiv.org By calculating the energies of intermediates and transition states, researchers can predict the feasibility of a proposed reaction, understand regioselectivity, and explain unexpected outcomes.
Virtual Screening and QSAR: If a library of derivatives is synthesized, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govresearchgate.net These models correlate structural features with biological activity, enabling the rational design of more potent and selective compounds.
Table 3: Hypothetical Comparison of Predicted vs. Experimental Properties
| Property | Computational Method | Predicted Value (Hypothetical) | Target Experimental Data |
|---|---|---|---|
| pKa | DFT with solvent model (e.g., SM8) | 6.5 | Potentiometric titration |
| Tautomeric Ratio (ol/one) | DFT (Gibbs free energy calculation) | 3:1 in favor of ol-form | ¹H NMR / UV-Vis Spectroscopy |
| ¹³C NMR Chemical Shifts | GIAO-DFT | C2: 165, C4/6: 158, C5: 125 | Experimental ¹³C NMR |
| HOMO-LUMO Gap | Time-Dependent DFT | 4.2 eV | UV-Vis Spectroscopy |
Integration with Automated Synthesis and High-Throughput Experimentation for Library Generation
To fully explore the potential of the this compound scaffold, a systematic investigation of its derivatives is necessary. Modern automation and high-throughput techniques can dramatically accelerate this process.
Open challenges and future directions include:
Automated Library Synthesis: The use of automated synthesis platforms, particularly those employing microwave irradiation, can rapidly generate a library of analogs. nih.govscispace.comtechnologynetworks.com By using this compound as a core scaffold, different functional groups can be introduced by varying reactants in an automated sequence. This allows for the efficient exploration of the chemical space around the core structure.
High-Throughput Screening (HTS): Once a library of derivatives is created, HTS can be used to quickly evaluate their biological activity against various targets. rsc.orgmdpi.com DNA-Encoded Library Technology (DELT) is another powerful platform for screening vast collections of compounds, and pyrimidine scaffolds have proven to be excellent starting points for such libraries. nih.gov
Data Integration and Machine Learning: The large datasets generated from HTS can be analyzed using machine learning algorithms to identify structure-activity relationships that may not be apparent from manual inspection. This data-driven approach can guide the next round of library synthesis, leading to a more efficient discovery cycle.
Table 4: Example of a Hypothetical Library from an Automated Synthesis Platform
| Compound ID | Scaffold | R¹ (at C2-O) | R² (at C5-NO₂) |
|---|---|---|---|
| DNPO-001 | 4,6-diisopropyl-pyrimidin-ol | H | -NO₂ |
| DNPO-002 | 4,6-diisopropyl-pyrimidin-ol | -CH₃ | -NO₂ |
| DNPO-003 | 4,6-diisopropyl-pyrimidin-ol | -CH₂Ph | -NO₂ |
| DNPO-004 | 4,6-diisopropyl-pyrimidin-ol | H | -NH₂ |
| DNPO-005 | 4,6-diisopropyl-pyrimidin-ol | -CH₃ | -NH₂ |
| DNPO-006 | 4,6-diisopropyl-pyrimidin-ol | -CH₂Ph | -NH₂ |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Diisopropyl-5-nitropyrimidin-2-ol, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of nitro-substituted pyrimidines typically involves nitration and alkylation steps. For example, nitration of a pyrimidine precursor (e.g., 4,6-diisopropylpyrimidin-2-ol) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the 5-position. Subsequent alkylation with isopropyl halides in the presence of a base (e.g., K₂CO₃) in DMF or DMSO can achieve the diisopropyl substitution. Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify bottlenecks, such as incomplete nitration or side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm substituent positions. The nitro group deshields adjacent protons, causing downfield shifts (~8.5–9.0 ppm for aromatic protons). Isopropyl groups exhibit characteristic doublets in -NMR (1.2–1.5 ppm) and quartets in -NMR.
- IR : The nitro group shows strong absorption bands at ~1520 cm (asymmetric stretching) and ~1350 cm (symmetric stretching).
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (expected m/z for C₁₀H₁₆N₃O₃⁺). Cross-reference with PubChem data for analogous nitro-pyrimidines to validate assignments .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Nitro compounds are often explosive and toxic. Key protocols include:
- Use explosion-proof equipment and avoid friction or heating during synthesis.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Store waste in designated containers for nitro-aromatics and dispose via licensed hazardous waste facilities.
- Conduct reactions in fume hoods to mitigate inhalation risks. Regularly monitor air quality for nitro compound residues .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for nitro-substituted pyrimidines be resolved?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, the nitro group’s electron-withdrawing effect may stabilize enol tautomers, altering peak positions. To resolve this:
- Perform variable-temperature NMR to observe tautomeric equilibria.
- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- Compare experimental data with computational predictions (DFT calculations for optimized geometries and chemical shifts). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What experimental design strategies can elucidate the electronic effects of substituents on the reactivity of this compound?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., isopropyl vs. methyl groups) and reaction conditions (temperature, solvent polarity) to assess their impact on reactivity. Use ANOVA to identify significant factors.
- Electrochemical Studies : Cyclic voltammetry can quantify the nitro group’s redox potential, revealing its electron-deficient nature.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps, Fukui indices) predict sites for nucleophilic/electrophilic attack. Compare with experimental kinetic data .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically studied?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–11) at elevated temperatures (40–60°C). Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Identify degradation products using LC-MS.
- Mechanistic Insights : Use isotopic labeling (e.g., -nitro groups) to trace decomposition pathways, such as nitro-to-amine reduction or ring-opening reactions .
Q. What theoretical frameworks guide the exploration of this compound’s potential applications in coordination chemistry?
- Methodological Answer :
- Ligand Design Theory : The pyrimidine ring’s nitrogen atoms can act as Lewis bases. Use Hard-Soft Acid-Base (HSAB) theory to predict metal-ligand affinity (e.g., binding with transition metals like Cu²⁺ or Fe³⁺).
- Spectroscopic Correlation : Compare experimental UV-Vis and EPR data with computational models (e.g., Crystal Field Theory for d-orbital splitting).
- Biological Relevance : Link to enzyme inhibition studies (e.g., nitro compounds as tyrosine kinase inhibitors) using molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
